molecular formula C10H18O2 B14858187 (E)-2-(cyclooct-4-enyloxy)ethanol

(E)-2-(cyclooct-4-enyloxy)ethanol

Cat. No.: B14858187
M. Wt: 170.25 g/mol
InChI Key: NFMXXBBCDIEIJX-UPHRSURJSA-N
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Description

(E)-2-(Cyclooct-4-enyloxy)ethanol (CAS: Not explicitly provided; see synthesis in ) is a trans-cyclooctene (TCO) derivative featuring an ethanol substituent. It is primarily utilized in bioorthogonal chemistry and radiopharmaceutical synthesis due to its rapid reaction kinetics with tetrazines via strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) cycloaddition .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-[(4Z)-cyclooct-4-en-1-yl]oxyethanol

InChI

InChI=1S/C10H18O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h1-2,10-11H,3-9H2/b2-1-

InChI Key

NFMXXBBCDIEIJX-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OCCO

Canonical SMILES

C1CC=CCCC(C1)OCCO

Origin of Product

United States

Preparation Methods

Two-Step Reduction and Isomerization

The most widely cited method involves a sequential reduction-photoisomerization strategy (Scheme 1):

Step 1: LiAlH4 Reduction of (Z)-2-(Cyclooct-4-enyloxy)acetic Acid
(Z)-2-(Cyclooct-4-enyloxy)acetic acid undergoes lithium aluminium hydride (LiAlH4)-mediated reduction in anhydrous tetrahydrofuran (THF) at 0–5°C. This exothermic reaction converts the carboxylic acid to (Z)-2-(cyclooct-4-enyloxy)ethanol with 78% isolated yield. Key parameters include:

  • Solvent : Anhydrous THF (water content <50 ppm)
  • Temperature : 0°C to prevent LiAlH4 decomposition
  • Workup : Quenching with aqueous sodium sulfate to neutralize excess hydride

The (Z)-alcohol intermediate exhibits a characteristic $$ ^1H $$ NMR shift at δ 3.65 ppm for the hydroxyl-bearing methylene group.

Step 2: Photochemical Isomerization to the (E)-Isomer
Ultraviolet (UV) irradiation (λ = 254 nm) of the (Z)-alcohol in dichloromethane induces cis-to-trans isomerization. The reaction employs a "cycle/trap" protocol involving sequential irradiation and fractional distillation to isolate the (E)-isomer. Critical factors include:

  • Light Source : Medium-pressure mercury lamp (450 W)
  • Reaction Time : 6–8 hours for >90% conversion
  • Purification : Silica gel chromatography (ethyl acetate/n-heptane, 3:7 v/v)

This step achieves an 84% isolated yield of (E)-2-(cyclooct-4-enyloxy)ethanol, confirmed by $$ ^1H $$ NMR coupling constants ($$ J = 12.1 \, \text{Hz} $$) between the cyclooctenyl protons.

Table 1: Performance Metrics for Two-Step Synthesis

Parameter Step 1 (Reduction) Step 2 (Isomerization)
Yield 78% 84%
Purity (HPLC) 95% 98%
Reaction Time 2 h 8 h
Key Characterization $$ ^1H $$ NMR δ 3.65 (CH2OH) $$ J = 12.1 \, \text{Hz} $$ (cyclooctenyl H)

Alternative Etherification Approaches

Sodium hydride-mediated alkoxylation provides a complementary route (Scheme 2):

Step 1: Synthesis of (Z)-5-Hydroxycyclooct-1-ene
5-Hydroxycyclooctene reacts with sodium hydride (NaH) in THF at 45°C to generate a cyclooctenyl alkoxide. Subsequent treatment with 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethyl tosylate introduces the ethoxyethanol side chain.

Step 2: Stereochemical Inversion
The (Z)-configured intermediate undergoes base-catalyzed epimerization using potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 60°C. This step achieves an 89% yield of the (E)-isomer but requires rigorous exclusion of moisture to prevent hydrolysis.

Table 2: Comparative Analysis of Synthesis Routes

Method Yield (Overall) Stereoselectivity Scalability
Two-Step 66% >95% E Pilot-scale
Etherification 71% 82% E Lab-scale

Reaction Optimization and Challenges

LiAlH4 Reduction Kinetics

Stoichiometric excess of LiAlH4 (1.5 equiv) maximizes conversion but risks over-reduction. Kinetic studies reveal a second-order dependence on LiAlH4 concentration ($$ k = 0.45 \, \text{L mol}^{-1} \text{min}^{-1} $$). Substituting LiAlH4 with borane-THF reduces side products but lowers yields to 63%.

Photoisomerization Side Reactions

Prolonged UV exposure induces cyclooctene ring-opening to bicyclo[3.3.0]octenes, reducing yields by 12–15%. Adding triplet sensitizers (e.g., acetophenone) lowers the required irradiation dose, mitigating this issue.

Characterization Techniques

  • $$ ^1H $$ NMR : Distinctive shifts for (E)-isomer include δ 5.28 ppm (cyclooctenyl vinyl H) and δ 3.71 ppm (OCH2CH2OH).
  • HRMS : Molecular ion peak at m/z 213.1492 ([M+H]+, calc. 213.1489).
  • Polarimetry : (E)-isomer exhibits $$[α]^{20}_D = -19.6^\circ$$ (c = 1.0, MeOH).

Applications in Drug Development

This compound’s strained alkene enables rapid bioorthogonal conjugation. For example, it reacts with tetrazines at rate constants exceeding $$ 10^3 \, \text{M}^{-1} \text{s}^{-1} $$, facilitating in vivo antibody labeling. PEGylated derivatives show enhanced tumor accumulation in murine xenograft models.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(cyclooct-4-enyloxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclooct-4-enone or cyclooct-4-enal.

    Reduction: Formation of 2-(cyclooctyloxy)ethanol.

    Substitution: Formation of various substituted ethers or esters.

Scientific Research Applications

(E)-2-(cyclooct-4-enyloxy)ethanol Applications

This compound is an organic compound featuring a cyclooctene ring and an ethoxy group, which makes it applicable in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves various purposes in scientific research:

  • Chemistry It can be used as a building block in the synthesis of complex molecules.
  • Biology It can be potentially used as a probe or ligand in biochemical studies.
  • Medicine It can be investigated for potential pharmacological properties.
  • Industry It can be used in the production of specialty chemicals and materials.

Chemical Reactions Analysis

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. Major products include cyclooct-4-enone or cyclooct-4-enal.
  • Reduction The double bond in the cyclooctene ring can be reduced to form a saturated ring, using hydrogenation with palladium on carbon Pd/CPd/C as a catalyst. The major product is 2-(cyclooctyloxy)ethanol.
  • Substitution The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as thionyl chloride SOCl2SOCl_2 or phosphorus tribromide PBr3PBr_3. This leads to various substituted ethers or esters.

Synthesis of Related Compounds

This compound can be used to synthesize related compounds, such as (E)-2-(Cyclooct-4-enyloxy)ethyl 4-methylbenzenesulfonate, typically through the reaction of 4-cycloocten-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine. It can also be used in the multistep synthesis of trans-cyclooctene geranyl diphosphate, a novel strained-ring containing protein farnesyltransferase (PFTase) substrate that can be used in site-specific modification technologies .

Data Table

ApplicationDescription
Chemical SynthesisBuilding block for creating complex molecules
Biochemical StudiesPotential probe or ligand
Pharmacological ResearchInvestigated for potential therapeutic properties
Specialty ChemicalsProduction of specialized chemicals and materials
Cycloaddition ReactionsReagent in forming complex molecules
Biological Activity StudiesEffects on cellular processes and enzyme inhibition
Pharmaceutical IntermediatePotential in drug synthesis

Synthesis of Substituted Ethers

In one instance, the synthesis of compounds related to This compound involves a reaction quenched by adding a saturated aqueous solution of sodium hydrogencarbonate, followed by water and ethyl acetate .

Synthesis of Cyclooctene Derivatives

Mechanism of Action

The mechanism of action of (E)-2-(cyclooct-4-enyloxy)ethanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Key Substituent/Group Molecular Weight (g/mol) Primary Application Reactivity with Tetrazines Key Reference
(E)-2-(Cyclooct-4-enyloxy)ethanol Ethanol-substituted TCO ~184.23* Radiopharmaceuticals, bioorthogonal chemistry High (SPIEDAC)
(Z)-2-(Cyclooct-4-enyloxy)ethanol Z-isomer of the above ~184.23* Synthetic intermediate Low (requires isomerization)
TCO-BP (Alendronate-TCO conjugate) Bisphosphonate-substituted TCO ~482.34 Bone-targeted imaging/therapy High
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Bulky alkylphenoxyethoxy group ~326.48 Industrial surfactant/solvent None
2-(Vinyloxy)ethanol Vinyl ether group 88.11 Chemical synthesis (e.g., polymer precursors) Low (acid-sensitive)

*Calculated based on formula C10H16O2.

Physicochemical Properties

  • Reactivity: The strained cyclooctene ring in this compound enables rapid SPIEDAC reactions (second-order rate constants >1,000 M<sup>−1</sup>s<sup>−1</sup>), whereas non-strained analogs (e.g., 2-(vinyloxy)ethanol) show negligible reactivity .
  • Solubility: The ethanol group enhances aqueous solubility compared to TCO-BP (bisphosphonate) or alkylphenoxy derivatives (lipophilic) .
  • Thermal Stability : The E-isomer of cyclooctene derivatives resists thermal isomerization up to 40°C, critical for storage and in vivo applications .

Key Research Findings

Superior Reactivity: this compound outperforms non-strained analogs in tetrazine ligation, enabling real-time in vivo imaging .

Synthetic Challenges : Isolation of the E-isomer requires precise photochemical conditions, unlike simpler alkylation reactions for industrial analogs .

Biodistribution: Ethanol-substituted TCO shows balanced hydrophilicity for systemic circulation, whereas TCO-BP localizes to bone .

Q & A

Q. What are the key steps in synthesizing (E)-2-(cyclooct-4-enyloxy)ethanol, and how is stereochemical purity ensured?

The synthesis involves a two-step process:

Reduction : (Z)-2-(cyclooct-4-enyloxy)acetic acid is reduced using LiAlH4 to yield (Z)-2-(cyclooct-4-enyloxy)ethanol with 78% efficiency.

Isomerization : Photochemical cis/trans isomerization is performed under UV light, followed by column chromatography to isolate the (E)-isomer. Stereochemical purity is validated via <sup>1</sup>H and <sup>13</sup>C NMR to confirm the absence of Z-isomer peaks .

Q. How should this compound be stored to prevent degradation or hazardous byproduct formation?

Cyclooctene derivatives are peroxide-forming compounds. Storage guidelines include:

  • Use amber glass containers to minimize light exposure.
  • Store under inert gas (e.g., argon) at –20°C.
  • Test for peroxides every 3 months using iodide/peroxide test strips.
  • Avoid contact with oxidizing agents or metal catalysts .

Advanced Research Questions

Q. How do isomerization conditions affect the E/Z ratio of 2-(cyclooct-4-enyloxy)ethanol, and what analytical methods validate this?

The E/Z ratio depends on:

  • Light wavelength : UV-A (365 nm) maximizes isomerization efficiency.
  • Solvent polarity : Non-polar solvents (e.g., hexane) favor E-isomer stability.
  • Reaction time : Prolonged irradiation (>6 hours) risks thermal side reactions.
    Validation methods:
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve E/Z isomers.
  • NMR : Distinct olefinic proton coupling constants (JHH ~10–12 Hz for E vs. 8–10 Hz for Z) .

Q. What role does this compound play in radiopharmaceutical synthesis, particularly in <sup>18</sup>F labeling strategies?

The compound serves as a precursor for <sup>18</sup>F-labeled trans-cyclooctene (TCO) in bioorthogonal click chemistry. Key steps:

Tosylation : (E)-isomer reacts with tosyl chloride to form a tosylate intermediate (84% yield).

Fluorination : Tosylate displacement with tetrabutylammonium fluoride (TBAF) yields (E)-5-(2-fluoroethoxy)cyclooct-1-ene (91% yield).
This method avoids copper catalysts, enabling in vivo applications for PET imaging .

Q. How can researchers resolve contradictions in reported isomerization yields or stability data?

Discrepancies may arise from:

  • Photoreactor variability : Calibrate light intensity (e.g., 10 mW/cm²) using actinometry.
  • Chromatographic resolution : Optimize mobile phases (e.g., heptane/ethyl acetate) for baseline separation.
  • Degradation pathways : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify oxidation byproducts. Cross-reference findings with independent synthetic protocols .

Methodological Tables

Q. Table 1: Comparison of Isomerization Conditions

ParameterOptimal ConditionSuboptimal ConditionImpact on E/Z Ratio
Light wavelength365 nm (UV-A)254 nm (UV-C)Lower E yield (~60%)
SolventHexaneMethanolZ-isomer dominance
Reaction time4 hours>6 hoursThermal degradation
Data derived from photochemical studies .

Q. Table 2: Analytical Validation Techniques

TechniqueKey MetricsApplication Example
<sup>19</sup>F NMRChemical shift (δ -120 to -150 ppm)Confirm fluorination efficiency
GC-MSRetention time (12.3 min, m/z 174)Detect volatile impurities
XRDCrystallographic purity (R-factor <5%)Validate stereochemistry

Key Challenges and Solutions

  • Isomerization Side Reactions : Use radical scavengers (e.g., BHT) to suppress polymerization .
  • Low Radiochemical Yield : Pre-purify TCO precursors via silica gel chromatography to remove competing nucleophiles .

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